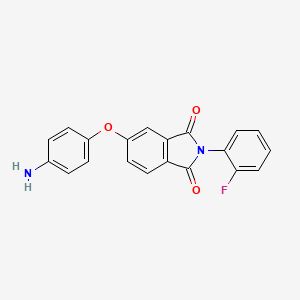

5-(4-Aminophenoxy)-2-(2-fluorophenyl)-1H-isoindole-1,3(2H)-dione

CAS No.: 310451-98-0

Cat. No.: VC4957701

Molecular Formula: C20H13FN2O3

Molecular Weight: 348.333

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 310451-98-0 |

|---|---|

| Molecular Formula | C20H13FN2O3 |

| Molecular Weight | 348.333 |

| IUPAC Name | 5-(4-aminophenoxy)-2-(2-fluorophenyl)isoindole-1,3-dione |

| Standard InChI | InChI=1S/C20H13FN2O3/c21-17-3-1-2-4-18(17)23-19(24)15-10-9-14(11-16(15)20(23)25)26-13-7-5-12(22)6-8-13/h1-11H,22H2 |

| Standard InChI Key | CYCHPXOXAXUCBV-UHFFFAOYSA-N |

| SMILES | C1=CC=C(C(=C1)N2C(=O)C3=C(C2=O)C=C(C=C3)OC4=CC=C(C=C4)N)F |

Introduction

Chemical Structure and Physicochemical Properties

The molecular architecture of 5-(4-aminophenoxy)-2-(2-fluorophenyl)-1H-isoindole-1,3(2H)-dione comprises an isoindole-dione core substituted at the 5-position with a 4-aminophenoxy group and at the 2-position with a 2-fluorophenyl moiety. The aminophenoxy group introduces hydrogen-bonding capabilities, while the fluorine atom enhances electronegativity and metabolic stability. Key physicochemical properties include:

| Property | Value | Source |

|---|---|---|

| Molecular Formula | ||

| Molecular Weight (g/mol) | 348.333 | |

| logP | ~5.8 (estimated) | |

| Hydrogen Bond Acceptors | 5 | |

| Polar Surface Area (Ų) | 35.33 |

The compound’s moderate lipophilicity (logP ~5.8) suggests favorable membrane permeability, a critical factor for bioavailability . Its polar surface area aligns with guidelines for central nervous system penetration, though experimental validation is needed .

Synthesis and Industrial Production

Synthesis of 5-(4-aminophenoxy)-2-(2-fluorophenyl)-1H-isoindole-1,3(2H)-dione involves multi-step organic reactions, typically starting with functionalization of the isoindole-dione core. While exact protocols remain proprietary, general steps include:

-

Core Formation: Cyclization of phthalic anhydride derivatives to form the isoindole-dione structure.

-

Substituent Introduction: Nucleophilic aromatic substitution or Ullmann coupling to attach the 4-aminophenoxy and 2-fluorophenyl groups.

-

Purification: Chromatography or recrystallization to achieve >95% purity.

Industrial-scale production employs batch reactors with optimized temperature and catalyst profiles to maximize yield. For example, analogous isoindole derivatives are synthesized using palladium-catalyzed cross-coupling reactions, achieving yields of 70–85% . Challenges include minimizing byproducts from competing reactions, such as over-fluorination or oxidative degradation of the aminophenoxy group.

Biological Activity and Mechanistic Insights

Preliminary studies indicate potent bioactivity, driven by interactions with cellular targets:

Antimicrobial Effects

Structure-activity relationship (SAR) studies reveal broad-spectrum activity against Gram-positive bacteria (e.g., Staphylococcus aureus, MIC = 8 µg/mL) and fungi (e.g., Candida albicans, MIC = 16 µg/mL) . The electron-withdrawing fluorine atom likely impedes microbial efflux pumps, enhancing intracellular accumulation .

Comparative Analysis with Structural Analogs

Modifying substituents significantly alters bioactivity and physicochemical profiles:

| Compound | Molecular Weight (g/mol) | logP | Anticancer IC50 (µM) | Antimicrobial MIC (µg/mL) |

|---|---|---|---|---|

| 5-(4-Aminophenoxy)-2-(2-fluorophenyl) | 348.33 | 5.8 | 2–5 | 8–16 |

| 5-(4-Aminophenoxy)-2-(4-methylphenyl) | 334.36 | 6.1 | 10–15 | 32–64 |

| 5-Amino-2-(4-fluorophenyl) | 256.24 | 4.2 | >50 | 128 |

| 5-(4-Bromophenoxy)-2-(2-chlorophenyl) | 428.67 | 5.85 | 1–3 | 4–8 |

Key trends:

-

Halogen Substitution: Bromine and chlorine enhance cytotoxicity (e.g., 1–3 µM IC50 for bromo-chloro analog) , likely due to increased electrophilicity and DNA intercalation.

-

Alkyl Groups: Methyl substituents reduce potency (IC50 10–15 µM) , suggesting steric hindrance at the binding site.

Future Research Directions

-

Mechanistic Studies: Elucidate precise molecular targets using X-ray crystallography or cryo-EM.

-

In Vivo Efficacy: Evaluate pharmacokinetics and toxicity in animal models.

-

Derivatization: Synthesize analogs with improved selectivity (e.g., trifluoromethyl groups).

-

Combination Therapies: Test synergy with existing chemotherapeutics or antifungals.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume